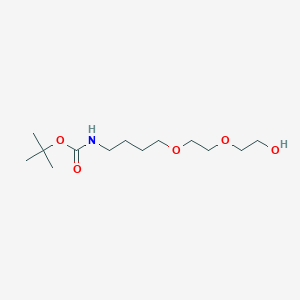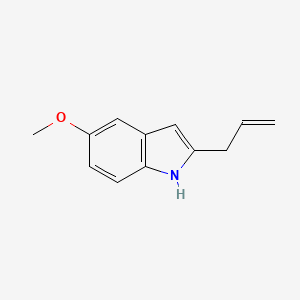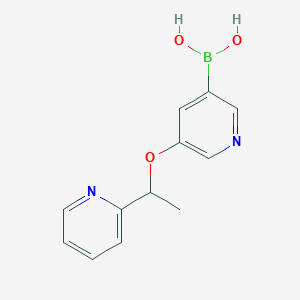
(5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For example, starting with a halogenated pyridine, the halogen can be replaced with a boronic acid group using a suitable boron reagent under controlled conditions .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale borylation reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .
化学反应分析
Types of Reactions: (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
科学研究应用
Chemistry: (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology and Medicine: Boronic acids are explored for their potential in drug development, particularly as enzyme inhibitors and in drug delivery systems .
Industry: In the industrial sector, boronic acids are used in the synthesis of polymers and materials with specific properties .
作用机制
The mechanism of action of (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, facilitating the transfer of the boronic acid group to the target molecule. In biological systems, boronic acids can form reversible covalent bonds with diols, making them useful in enzyme inhibition and drug delivery .
相似化合物的比较
3-Pyridinylboronic acid: Another pyridine-based boronic acid with similar reactivity.
2-(Pyridin-3-yl)acetic Acid: A related compound with a different functional group.
Uniqueness: (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions .
属性
分子式 |
C12H13BN2O3 |
|---|---|
分子量 |
244.06 g/mol |
IUPAC 名称 |
[5-(1-pyridin-2-ylethoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H13BN2O3/c1-9(12-4-2-3-5-15-12)18-11-6-10(13(16)17)7-14-8-11/h2-9,16-17H,1H3 |
InChI 键 |
DQVWNJNDXVCKDH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CN=C1)OC(C)C2=CC=CC=N2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


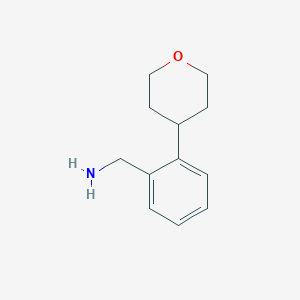

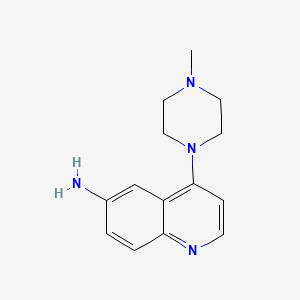
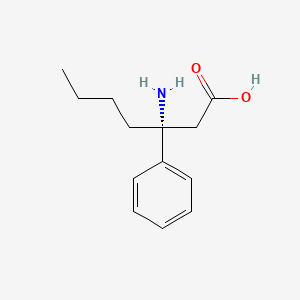
![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)
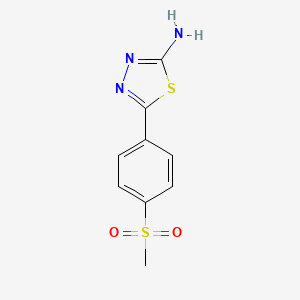
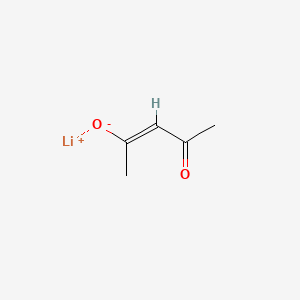
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
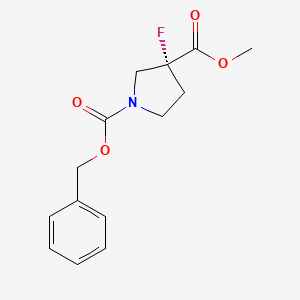
![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)
![3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane] hydrochloride](/img/structure/B13900843.png)
![4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine](/img/structure/B13900855.png)
